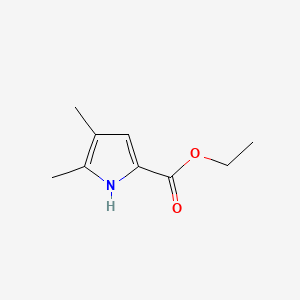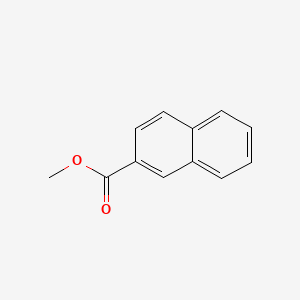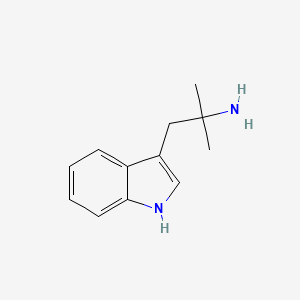![molecular formula C10H15NO B1330441 {2-[(Dimethylamino)methyl]phenyl}methanol CAS No. 63321-79-9](/img/structure/B1330441.png)
{2-[(Dimethylamino)methyl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(Dimethylamino)methyl]phenyl}methanol” is a chemical compound with the molecular formula C10H15NO . It is used as an intermediate for active pharmaceutical ingredients and dyes .
Molecular Structure Analysis
The molecular structure of “{2-[(Dimethylamino)methyl]phenyl}methanol” can be represented by the InChI code1S/C10H15NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,12H,7-8H2,1-2H3 . This indicates that the molecule consists of a phenyl group attached to a methanol group, with a dimethylamino group attached to the second carbon of the phenyl ring. Physical And Chemical Properties Analysis
“{2-[(Dimethylamino)methyl]phenyl}methanol” has a molecular weight of 165.24 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 442.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
The compound’s amphiphilic nature allows it to form polymersomes —vesicles that can carry and deliver drugs to specific sites in the body. These polymersomes are more robust than liposomes and can respond to pH and temperature changes, making them ideal for targeted drug delivery .
Gene Therapy
Due to its ability to form polymersomes with pH and temperature-responsive properties, this compound can be used in gene therapy. It can potentially deliver genetic material into cells to treat genetic disorders .
Nanoreactors
The polymersomes formed by this compound can act as nanoreactors. They provide a controlled environment where chemical reactions can take place on a nanoscale, which is useful for synthesizing complex molecules .
Controlled Pesticide Release
When grafted onto chitosan, a natural polymer, the compound creates a microcapsule that can control the release of pesticides. This application is significant for sustainable agriculture as it allows for the controlled release of pesticides, reducing environmental impact .
Photostability Enhancement
The compound has been used to improve the photostability of pyraclostrobin, a pesticide. This is crucial for maintaining the efficacy of the pesticide under sunlight and reducing its degradation .
Acute Toxicity Reduction
Microcapsules containing the compound have shown to reduce the acute toxicity of pyraclostrobin against aquatic organisms, which is essential for minimizing the ecological footprint of pesticides .
Artificial Organelles
Polymersomes that incorporate this compound can mimic the function of natural organelles within cells. This has potential applications in biotechnology and synthetic biology .
Theranostics
The compound’s use in polymersomes opens up possibilities in theranostics—a field that combines therapy and diagnostics. This could lead to the development of systems that can diagnose and treat diseases simultaneously .
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSZGCNCOFOSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306294 |
Source


|
| Record name | {2-[(dimethylamino)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Dimethylamino)methyl]phenyl}methanol | |
CAS RN |
63321-79-9 |
Source


|
| Record name | NSC175168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {2-[(dimethylamino)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


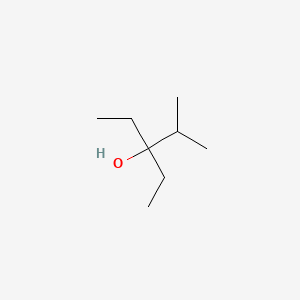



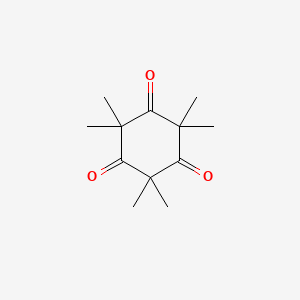
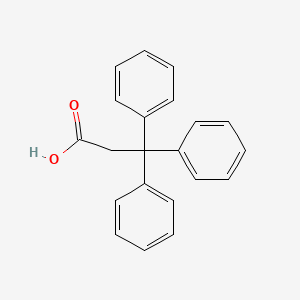
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)



